molecular formula C7H8O4 B13531979 Methyl2,5-dioxocyclopentane-1-carboxylate

Methyl2,5-dioxocyclopentane-1-carboxylate

Cat. No.: B13531979
M. Wt: 156.14 g/mol
InChI Key: AUTKKIGKJGQQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dioxocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H8O4. It is a derivative of cyclopentane, featuring two ketone groups at positions 2 and 5, and a carboxylate ester group at position 1. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dioxocyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the cyclization of a suitable precursor, such as a dicarboxylic acid or its derivative, under acidic or basic conditions. For example, the reaction of glutaric anhydride with methanol in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of methyl 2,5-dioxocyclopentane-1-carboxylate may involve large-scale esterification reactions. These processes typically use high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dioxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,5-dioxocyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-dioxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can participate in nucleophilic addition and substitution reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the compound’s chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone derivative of cyclopentane.

    Methyl cyclopentanone-2-carboxylate: Similar structure but with only one ketone group.

    Cyclopentane-1,2,5-trione: Contains three ketone groups.

Uniqueness

Methyl 2,5-dioxocyclopentane-1-carboxylate is unique due to the presence of both ketone and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups is not commonly found in other cyclopentane derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2,5-dioxocyclopentane-1-carboxylate

InChI

InChI=1S/C7H8O4/c1-11-7(10)6-4(8)2-3-5(6)9/h6H,2-3H2,1H3

InChI Key

AUTKKIGKJGQQGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.